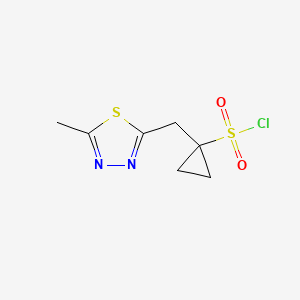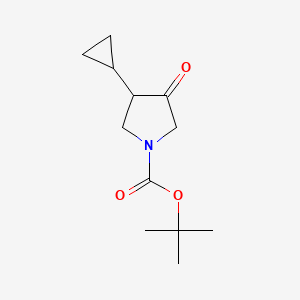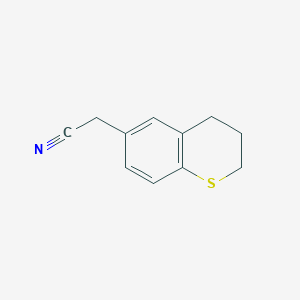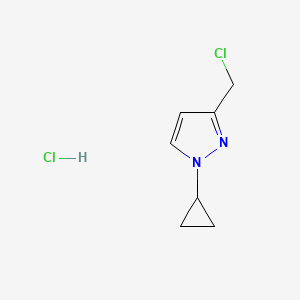
3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl-substituted pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(chloromethyl)pyrazole, which is then cyclopropylated. The general steps are as follows:
Preparation of 3-(chloromethyl)pyrazole: This can be achieved by reacting pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Cyclopropylation: The 3-(chloromethyl)pyrazole is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyrazole
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of both a cyclopropyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
2866317-25-9 |
|---|---|
Formule moléculaire |
C7H10Cl2N2 |
Poids moléculaire |
193.07 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5H2;1H |
Clé InChI |
BHTCALRDAVOVPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=CC(=N2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


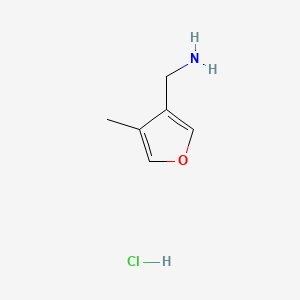
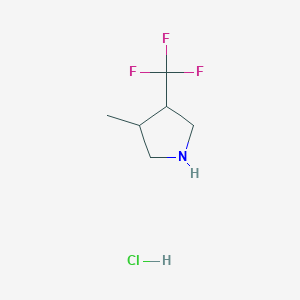


![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
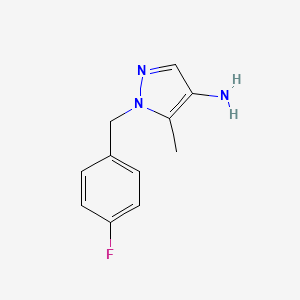
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
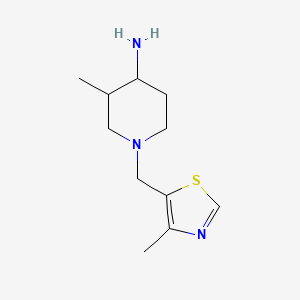
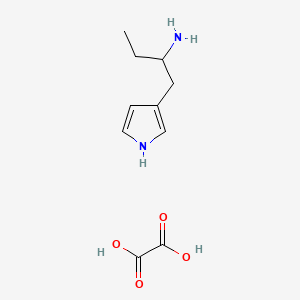
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
